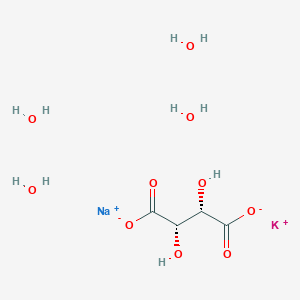
potassium;sodium;(2S,3S)-2,3-dihydroxybutanedioate;tetrahydrate
描述
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate is a chemical compound that belongs to the family of tartrates. It is a crystalline substance that is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields.
属性
IUPAC Name |
potassium;sodium;(2S,3S)-2,3-dihydroxybutanedioate;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m0....../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRCCTKLAGPN-YTBWWCHDSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12KNaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate typically involves the reaction of tartaric acid with potassium hydroxide and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the tetrahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate is carried out on a larger scale using similar reaction conditions. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial production process is optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tartrate derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate include various oxidized and reduced tartrate derivatives, as well as substituted compounds depending on the reagents used.
科学研究应用
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral resolving agent in the separation of enantiomers and as a complexing agent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and other proteins.
Medicine: It has applications in pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: The compound is used in the food industry as an additive and in the production of various industrial chemicals.
作用机制
The mechanism of action of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in analytical chemistry for the detection and quantification of metal ions. The compound’s molecular targets include metal ions, and its pathways involve complexation and stabilization of these ions.
相似化合物的比较
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate can be compared with other similar compounds, such as:
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate tetrahydrate: This is a stereoisomer of the compound with different spatial arrangement of atoms.
Potassium bitartrate:
Sodium tartrate: Another tartrate compound with similar complexing properties but different applications.
The uniqueness of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate lies in its specific stereochemistry and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


